molecular formula C17H14ClNO2 B13477288 2-(4-Chlorophenyl)-1H-indole-3-propanoic acid

2-(4-Chlorophenyl)-1H-indole-3-propanoic acid

Cat. No.: B13477288
M. Wt: 299.7 g/mol
InChI Key: VYYCFUXYPVRYEV-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorophenyl group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    4-chloroindole: A derivative with potential biological activities.

Uniqueness

3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C17H14ClNO2/c18-12-7-5-11(6-8-12)17-14(9-10-16(20)21)13-3-1-2-4-15(13)19-17/h1-8,19H,9-10H2,(H,20,21)

InChI Key

VYYCFUXYPVRYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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